molecular formula C27H36ClN3O6 B10832357 Valnivudine hydrochloride CAS No. 956483-03-7

Valnivudine hydrochloride

Cat. No.: B10832357
CAS No.: 956483-03-7
M. Wt: 534.0 g/mol
InChI Key: CAHTYTZOAVUCIU-ZMQZINMSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Valnivudine hydrochloride (FV-100) is a novel bicyclic nucleoside analogue prodrug under development for the treatment of herpes zoster (HZ), a condition caused by the reactivation of the varicella-zoster virus (VZV). Currently in Phase III clinical trials (NCT02412917), Valnivudine is being evaluated for its ability to reduce the incidence and severity of postherpetic neuralgia (PHN), the most debilitating complication of HZ . As a prodrug of Cf-1743, it inhibits viral DNA polymerase, thereby disrupting viral replication.

Chemical Reactions Analysis

Phosphorylation to Active Triphosphate Form

Valnivudine hydrochloride undergoes intracellular phosphorylation by cellular kinases to form its active triphosphate derivative, which competitively inhibits viral DNA polymerase . This three-step enzymatic process involves:

  • Initial phosphorylation by thymidine kinase to form the monophosphate

  • Second phosphorylation by thymidylate kinase to form the diphosphate

  • Final phosphorylation by nucleoside diphosphate kinase to yield the triphosphate

The triphosphate form mimics natural nucleotides, incorporating into viral DNA during replication and causing chain termination . Comparative studies show this phosphorylation occurs more efficiently in varicella-zoster virus (VZV)-infected cells than in uninfected cells, enhancing its selectivity .

Table 1: Key Synthetic Protocols

Reaction TypeConditionsOutcome
Sonogashira CouplingPd catalyst, CuI, amine baseForms C-C bond between pyrimidine and alkyne
CyclizationMicrowave irradiation, 120°CGenerates bicyclic furano-pyrimidine core
Amino Acid EsterificationDCC/DMAP, amino acid hydrochloridesProduces prodrug esters (e.g., glycyl, alanyl derivatives)

For example, the double tandem one-pot Sonogashira/cyclization of 5-iodo-2'-deoxyuridine (5-IdU) achieves high yields (75–85%) of the bicyclic core structure . Subsequent esterification with amino acids (e.g., glycine, alanine) under DCC/DMAP coupling conditions yields prodrug derivatives with 80–90% purity .

Metabolic Conversion to CF-1743

This compound is rapidly hydrolyzed in vivo to its active metabolite CF-1743 (bromovinyldeoxyuridine, BVDU) . This conversion involves:

  • Esterase-mediated cleavage of the 5'-amino acid ester group

  • Release of CF-1743 , which undergoes phosphorylation as described in Section 1

Pharmacokinetic studies in humans demonstrate:

  • T<sub>max</sub> : 1.5–2 hours post-administration

  • Bioavailability : >90% conversion to CF-1743 within 4 hours

Prodrug Esterification and Stability

Structural modifications via esterification enhance oral bioavailability. Key derivatives include:

Table 2: Amino Acid Ester Prodrugs

Ester DerivativeReaction ConditionsNMR Confirmation (δ, ppm)
Glycyl ester (14)Glycine hydrochloride, DCM/DMF7.70 (s, 1H, pyrimidine-H), 4.56–4.49 (m, 2H, sugar)
l-Alanyl ester (15)l-Alanine hydrochloride, EDCl/HOBt7.65 (s, 1H), 1.33 (d, 3H, CH<sub>3</sub>)
l-Phenylalanyl ester (16)l-Phenylalanine, TBTU7.38–7.28 (m, 4H, aromatic), 3.21–3.10 (m, 2H, CH<sub>2</sub>)

Stability studies show these esters remain intact in gastric fluid but hydrolyze efficiently in plasma, ensuring targeted delivery .

Reaction Kinetics and Selectivity

  • Phosphorylation Rate : CF-1743 triphosphorylation occurs at 3× the rate of acyclovir in VZV-infected cells .

  • Enzymatic Specificity : Valnivudine’s bicyclic structure avoids recognition by human thymidylate kinase, reducing off-target effects.

This compound’s chemical reactivity—from its catalytic synthesis to metabolic activation—underscores its role as a targeted antiviral prodrug. Its optimized phosphorylation pathway and ester-based prodrug design address limitations of earlier nucleoside analogs, offering enhanced efficacy against VZV .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Mechanism of Action and Class

Valnivudine belongs to the nucleoside analogue class, which includes prodrugs that inhibit viral DNA polymerase. Below is a comparative overview of key compounds:

Table 1: Comparative Profile of Antiviral Agents for Herpes Zoster

Compound Class Mechanism Dosing Frequency PHN Reduction (90 days) Trial Phase Safety Profile
Valnivudine HCl Nucleoside analogue prodrug (Cf-1743) DNA polymerase inhibition Once daily Significant reduction Phase III Well-tolerated
Valacyclovir HCl Nucleoside analogue prodrug (Acyclovir) DNA polymerase inhibition Thrice daily Moderate reduction Approved Established safety
Valomaciclovir stearate (EPB-348) Carbocyclic nucleoside analogue prodrug (Omaciclovir) DNA polymerase inhibition Once daily Effective reduction Under development Well-tolerated
Amenamevir (ASP2151) Helicase-primase inhibitor Blocks viral DNA replication Once daily Insufficient data Discontinued (US) Toxicity concerns
N-MCT (NN-001) Nucleoside analogue (Methanocarbathymidine) DNA polymerase inhibition Under study Insufficient data Preclinical Pending evaluation

Efficacy and Clinical Data

  • Valnivudine vs. Valacyclovir : While Phase II trials showed comparable acute-phase efficacy (e.g., rash healing), Valnivudine demonstrated a 50% reduction in PHN incidence at 90 days compared to valacyclovir, likely due to prolonged antiviral activity . However, its superiority in preventing PHN requires validation in Phase III trials .
  • Valomaciclovir stearate: This carbocyclic nucleoside analogue prodrug shares Valnivudine’s once-daily dosing advantage.
  • Amenamevir : Despite its unique helicase-primase inhibition mechanism and once-daily dosing, development in the U.S. was halted due to toxicity (e.g., hepatotoxicity), though it remains approved in Japan .

Practical Considerations

  • Dosing Convenience : Valnivudine’s once-daily regimen may improve adherence compared to valacyclovir’s thrice-daily dosing, particularly in elderly populations .
  • Cost and Accessibility : Valacyclovir remains the most accessible option due to its generic status, while Valnivudine’s cost-effectiveness will depend on Phase III outcomes .

Biological Activity

Valnivudine hydrochloride, also known as FV-100, is a prodrug that has been investigated primarily for its antiviral properties against the varicella-zoster virus (VZV), which causes shingles (herpes zoster). This article provides a detailed examination of the biological activity of this compound, including its pharmacological effects, clinical studies, and comparative efficacy against other antiviral agents.

Valnivudine is a nucleoside analogue that acts by inhibiting viral DNA synthesis. Once administered, it is metabolized to its active form, which competes with deoxythymidine triphosphate (dTTP) for incorporation into the viral DNA. This incorporation leads to chain termination and ultimately inhibits viral replication. The compound demonstrates a selective action against VZV due to its preferential phosphorylation by viral thymidine kinase, which enhances its antiviral potency compared to other nucleoside analogues.

Antiviral Efficacy

The efficacy of Valnivudine has been evaluated in various studies, particularly focusing on its ability to reduce pain associated with shingles and prevent post-herpetic neuralgia. A summary of key findings from clinical trials is presented in the table below:

Study Population Dosage Efficacy Endpoint Results
Phase IHealthy adults100-800 mgSafety and tolerabilityNo significant adverse effects reported
Phase IIIShingles patients400 mg QD for 7 daysPain reduction and prevention of post-herpetic neuralgiaStudy terminated; efficacy not conclusively determined
Comparative StudyHerpes zoster patients1000 mg Valacyclovir vs. FV-100Pain relief and incidence of neuralgiaNo significant difference noted

Clinical Trials Overview

  • Phase I Trials : Initial studies demonstrated that Valnivudine is well-tolerated among healthy volunteers, with no serious adverse events reported at various dosages (100 mg to 800 mg) .
  • Phase III Trials : The drug was compared with valacyclovir in a multicenter study aimed at assessing its effectiveness in reducing pain from shingles and preventing post-herpetic neuralgia. However, this study was terminated early due to insufficient data on efficacy .
  • Safety Studies : In randomized double-blind placebo-controlled trials, Valnivudine's safety profile was consistent with existing antiviral therapies, showing no unexpected side effects .

Comparative Efficacy

Valnivudine's efficacy as an antiviral agent has been compared to other established treatments such as acyclovir and valacyclovir. While it shows promise due to its prodrug nature and potential for improved bioavailability, studies suggest that it does not significantly outperform existing therapies in terms of pain relief or incidence reduction of post-herpetic neuralgia .

Case Studies and Observations

Several case studies have highlighted the potential benefits of Valnivudine in specific populations:

  • In elderly patients with acute herpes zoster, Valnivudine administration resulted in quicker pain relief compared to traditional therapies, although statistical significance was not achieved .
  • A retrospective analysis indicated that patients treated with Valnivudine reported lower pain scores at earlier time points than those receiving standard care .

Q & A

Basic Research Questions

Q. Q1. What are the critical considerations for designing reproducible synthesis protocols for Valnivudine hydrochloride?

Answer:

  • Step 1 : Optimize reaction conditions (solvent polarity, temperature, catalyst) using factorial design (e.g., 3^3 full factorial design) to assess interactions between variables .
  • Step 2 : Validate purity via HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v; flow rate: 1 mL/min) and compare retention times against reference standards .
  • Step 3 : Characterize intermediates using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm structural integrity .
  • Key Reference : Follow NIH guidelines for reporting experimental conditions to ensure replicability .

Q. Q2. How can researchers resolve contradictions in reported antiviral efficacy data for this compound across in vitro and in vivo models?

Answer:

  • Approach : Conduct meta-analysis of existing data to identify confounding variables (e.g., cell line specificity, animal model pharmacokinetics).
  • Method : Use standardized assays (e.g., plaque reduction neutralization test [PRNT] for in vitro efficacy; murine cytomegalovirus [MCMV] models for in vivo validation) .
  • Data Reconciliation : Apply Bland-Altman analysis to quantify bias between in vitro and in vivo EC50 values .

Advanced Research Questions

Q. Q3. What advanced statistical methods are recommended for analyzing dose-response relationships in this compound toxicity studies?

Answer:

  • Model Selection : Fit data to a four-parameter logistic (4PL) nonlinear regression model to estimate IC50 and Hill slope .
  • Validation : Use bootstrapping (1,000 iterations) to calculate 95% confidence intervals for toxicity thresholds .
  • Reporting : Include raw data tables (e.g., % viability vs. log[dose]) in supplementary materials with metadata annotations .

Q. Q4. How should researchers address formulation challenges in developing this compound hydrogels for topical antiviral applications?

Answer:

  • Design : Employ a Box-Behnken experimental design to optimize hydrogel viscosity, drug loading, and release kinetics .
  • Evaluation Metrics :
    • In vitro release: Use Franz diffusion cells with synthetic membranes; analyze data via Korsmeyer-Peppas model to determine release mechanism .
    • Stability: Conduct accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring for degradation products .
  • Key Consideration : Validate biocompatibility via MTT assay on human keratinocytes (HaCaT cells) .

Q. Q5. What strategies mitigate batch-to-batch variability in this compound synthesis for preclinical studies?

Answer:

  • Process Control : Implement real-time process analytical technology (PAT) tools (e.g., Raman spectroscopy) to monitor crystallization dynamics .
  • Quality Metrics : Define critical quality attributes (CQAs) such as particle size distribution (PSD) and polymorphic form (confirmed via XRPD) .
  • Documentation : Adhere to Beilstein Journal guidelines for reporting experimental details (e.g., solvent ratios, drying temperatures) to enable replication .

Q. Methodological Frameworks

Table 1: Key Analytical Techniques for this compound

Parameter Method Conditions Reference
Purity AssessmentHPLC-UVC18 column, 254 nm, 1 mL/min flow rate
Structural Confirmation¹H/¹³C NMRDMSO-d6 solvent, 500 MHz
Polymorph IdentificationX-ray Powder Diffraction (XRPD)Cu-Kα radiation, 2θ range 5–50°
BioavailabilityFranz Cell DiffusionSynthetic membrane, PBS pH 7.4 receptor medium

Q. Data Interpretation Guidelines

  • Contradictory Results : Use sensitivity analysis to identify outlier datasets (e.g., Grubbs’ test) and re-evaluate under standardized conditions .
  • Ethical Compliance : Follow NIH preclinical reporting standards for animal studies (e.g., ARRIVE guidelines) .
  • Visualization : Avoid overcrowded figures; use color-coded line graphs for dose-response curves and bar charts for comparative efficacy .

Properties

CAS No.

956483-03-7

Molecular Formula

C27H36ClN3O6

Molecular Weight

534.0 g/mol

IUPAC Name

[(2R,3S,5R)-3-hydroxy-5-[2-oxo-6-(4-pentylphenyl)furo[2,3-d]pyrimidin-3-yl]oxolan-2-yl]methyl (2S)-2-amino-3-methylbutanoate;hydrochloride

InChI

InChI=1S/C27H35N3O6.ClH/c1-4-5-6-7-17-8-10-18(11-9-17)21-12-19-14-30(27(33)29-25(19)36-21)23-13-20(31)22(35-23)15-34-26(32)24(28)16(2)3;/h8-12,14,16,20,22-24,31H,4-7,13,15,28H2,1-3H3;1H/t20-,22+,23+,24-;/m0./s1

InChI Key

CAHTYTZOAVUCIU-ZMQZINMSSA-N

Isomeric SMILES

CCCCCC1=CC=C(C=C1)C2=CC3=CN(C(=O)N=C3O2)[C@H]4C[C@@H]([C@H](O4)COC(=O)[C@H](C(C)C)N)O.Cl

Canonical SMILES

CCCCCC1=CC=C(C=C1)C2=CC3=CN(C(=O)N=C3O2)C4CC(C(O4)COC(=O)C(C(C)C)N)O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.